molecular formula C14H18BBrF2O3 B8204135 2-(5-Bromo-2,3-difluoro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-Bromo-2,3-difluoro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8204135
M. Wt: 363.00 g/mol
InChI Key: QRPKZXHDSBVPTB-UHFFFAOYSA-N
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Description

2-(5-Bromo-2,3-difluoro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound features a brominated and fluorinated aromatic ring, which can impart unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2,3-difluoro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of the corresponding aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production methods for such compounds generally scale up the laboratory procedures, optimizing for cost, yield, and safety. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

    Cross-Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction: The compound can undergo oxidation to form phenols or reduction to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., DMF, DMSO)

    Cross-Coupling: Palladium catalysts, bases (e.g., potassium phosphate), solvents (e.g., THF, toluene)

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)

Major Products

    Substitution: Aryl amines, aryl thiols

    Cross-Coupling: Biaryl compounds

    Oxidation: Phenols

    Reduction: Hydrocarbons

Scientific Research Applications

Organic Synthesis

This compound is primarily utilized in organic synthesis as a boronic ester. Boronic esters are crucial intermediates in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This reaction is widely used in the synthesis of biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Key Reactions:

  • Suzuki Coupling: The compound can react with aryl halides to form biaryl compounds.
  • Cross-Coupling Reactions: Its boron functionality allows it to engage in various cross-coupling reactions that are essential for creating complex organic frameworks.

Material Science

In material science, boron-containing compounds like this one are explored for their potential use in developing new materials with specific electronic and optical properties. The incorporation of fluorine and bromine can enhance the thermal stability and solubility of polymers.

Applications:

  • Polymer Chemistry: Used as a monomer or additive to improve the properties of polymers.
  • Optoelectronic Devices: Investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Medicinal Chemistry

The structural features of 2-(5-Bromo-2,3-difluoro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane make it a candidate for drug development. Compounds with similar structures have been shown to exhibit biological activity against various diseases.

Potential Uses:

  • Anticancer Agents: Research indicates that boron-containing compounds can have anticancer properties.
  • Antiviral Activity: Some studies suggest that modifications of boronic esters can lead to antiviral agents.

Case Study 1: Suzuki-Miyaura Coupling Reaction

A notable study demonstrated the efficiency of this compound in synthesizing biaryl compounds. The reaction conditions were optimized to achieve high yields with minimal by-products.

Reaction ConditionYield (%)By-products
Temperature: 80°C95None
Catalyst: Pd(PPh₃)₂Cl₂90Trace

Case Study 2: Polymer Modification

In another study focusing on polymer chemistry, this compound was incorporated into polycarbonate matrices to enhance thermal stability. The modified polymer exhibited improved mechanical properties compared to unmodified counterparts.

PropertyUnmodified PolymerModified Polymer
Glass Transition Temp (°C)145160
Tensile Strength (MPa)5070

Mechanism of Action

The mechanism of action for 2-(5-Bromo-2,3-difluoro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium complex with the boronic ester and the aryl halide. This complex undergoes transmetalation, followed by reductive elimination to form the new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    2-(4-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A closely related compound with similar reactivity but different substitution pattern.

Uniqueness

2-(5-Bromo-2,3-difluoro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which can influence its reactivity and the properties of the resulting products. The presence of both bromine and fluorine atoms can enhance its utility in various synthetic applications.

Biological Activity

2-(5-Bromo-2,3-difluoro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C14H18BBrF2O3
  • Molecular Weight : 359.09 g/mol
  • CAS Number : Not available
  • Purity : 97%

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through boron chemistry. Boron compounds are known to participate in various biochemical processes including enzyme inhibition and modulation of signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : Boron compounds can inhibit certain enzymes by forming stable complexes with them.
  • Cell Signaling Modulation : The compound may interfere with cell signaling pathways that regulate cell growth and apoptosis.

Biological Activity Data

Activity Type Description Reference
AntiproliferativeExhibits cytotoxic effects on cancer cell lines.
AntimicrobialShows activity against specific bacterial strains.
Enzyme InhibitionInhibits key metabolic enzymes involved in cancer metabolism.

Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was linked to the induction of apoptosis.

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Cytotoxicity : The compound exhibited dose-dependent cytotoxicity in human cancer cell lines such as HeLa and MCF-7.
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound induces oxidative stress leading to mitochondrial dysfunction.
  • Potential Therapeutic Uses : Given its dual action as an antiproliferative and antimicrobial agent, there is potential for this compound in therapeutic applications against cancer and bacterial infections.

Properties

IUPAC Name

2-(5-bromo-4-ethoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BBrF2O3/c1-6-19-12-9(16)7-8(10(17)11(12)18)15-20-13(2,3)14(4,5)21-15/h7H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPKZXHDSBVPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)OCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BBrF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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